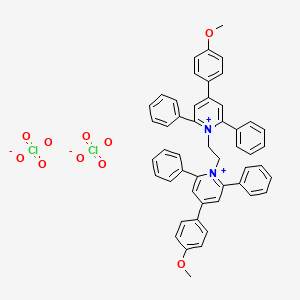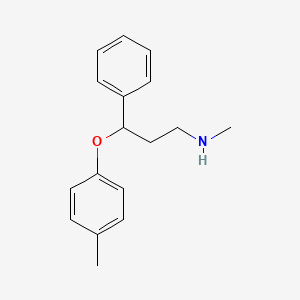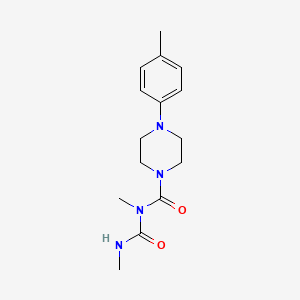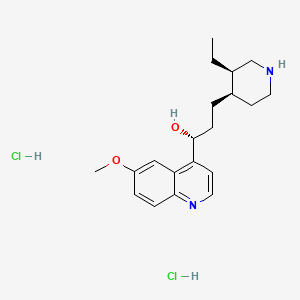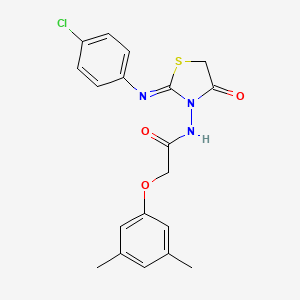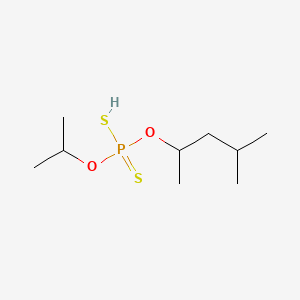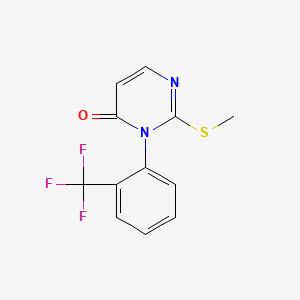
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a piperidine ring through a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Propenyl Chain: The propenyl chain is introduced through a reaction with a suitable alkene or alkyne precursor.
Coupling with Benzoic Acid: The final step involves coupling the synthesized intermediate with benzoic acid under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Research: It is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets. The piperidine ring and propenyl chain allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities but differ in their functional groups.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine have similar ring structures but different substituents.
Uniqueness
The uniqueness of Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- lies in its combined structure, which includes both a benzoic acid moiety and a piperidine ring linked through a propenyl chain. This unique combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
89605-73-2 |
|---|---|
Fórmula molecular |
C24H28N2O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[2-[[2-methyl-1-(2-piperidin-1-ylphenyl)prop-1-enyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C24H28N2O3/c1-17(2)23(20-8-4-5-9-21(20)26-14-6-3-7-15-26)25-22(27)16-18-10-12-19(13-11-18)24(28)29/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,25,27)(H,28,29) |
Clave InChI |
BKVSYKZAWHDDGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


